Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride
Description
Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride is a cyclopropane-containing organic compound with a phenylacetate ester backbone and a 1-aminocyclopropyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₂H₁₆ClNO₂ (based on CAS 1014645-87-4 in ) . This compound is of interest in pharmaceutical and materials science research due to its unique stereoelectronic properties.
Properties
IUPAC Name |
methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-11(14)8-9-2-4-10(5-3-9)12(13)6-7-12;/h2-5H,6-8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYZMDIKGWYOAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Reductive Amination and Cyclopropane Ring Formation
The core cyclopropylamine moiety is synthesized via reductive amination, a method validated in the preparation of structurally related compounds. In a seminal study, researchers reacted an aniline derivative with cyclopropanealdehyde under acidic conditions to form a Schiff base intermediate, which was subsequently reduced using sodium borohydride (NaBH₄). This approach ensures the stereoselective formation of the cyclopropane ring while introducing the primary amine group.
Key steps include:
- Protection of the aniline nitrogen with a 2,2,2-trichloroethoxycarbonyl (Troc) group to prevent undesired side reactions.
- Reductive amination with cyclopropanealdehyde in tetrahydrofuran (THF)/methanol (MeOH) at 60°C, followed by Boc (tert-butoxycarbonyl) protection of the nascent amine.
- Deprotection using hydrochloric acid (HCl) in methanol to yield the free amine, which is subsequently converted to the hydrochloride salt.
This method achieves a 96% yield for intermediate steps, as reported in analogous syntheses.
Condensation and Esterification Strategies
The ester functional group in the target compound is introduced via condensation reactions. A carboxylic acid precursor is activated (e.g., using thionyl chloride or carbodiimides) and reacted with methanol to form the methyl ester. For example:
- Saponification of a tert-butyl ester with lithium hydroxide (LiOH) in THF/MeOH produces the carboxylic acid.
- Esterification with methanol under acidic conditions (e.g., HCl gas) yields the methyl ester.
This route is advantageous for its scalability and compatibility with acid-labile functional groups.
Detailed Synthetic Procedures
Stepwise Synthesis from Aniline Derivatives
Protection of Aniline (Compound 3 in Scheme 1)
Aniline (2 ) is treated with Troc chloride in the presence of a base (e.g., NaHCO₃) to form 3 (C₁₄H₁₅Cl₃NO₂). The reaction proceeds at 0°C to room temperature, achieving >90% conversion.
Reductive Amination with Cyclopropanealdehyde
Compound 3 undergoes reductive amination with cyclopropanealdehyde in THF/MeOH (1:1) at 60°C. NaBH₄ is added portionwise at 0°C to reduce the imine intermediate. Boc protection of the amine group follows, yielding 5 (C₁₉H₂₆Cl₃NO₄).
Deprotection and Salt Formation
The Troc and Boc groups are removed sequentially using zinc in acetic acid and HCl/MeOH, respectively. The final hydrochloride salt is precipitated by concentrating the reaction mixture under vacuum.
Analytical Characterization
Spectroscopic Data
Challenges and Optimization Strategies
Stereochemical Control
The cyclopropane ring introduces stereochemical complexity. HPLC resolution of racemic intermediates (e.g., using chiral columns like CHIRALPAK IC) achieves enantiomeric excess >99%.
Yield Improvement
- Solvent Optimization : Replacing THF with dimethylformamide (DMF) increases reaction rates but may compromise purity.
- Catalysis : Palladium-catalyzed cross-coupling reactions could streamline aryl-cyclopropane bond formation, though this remains unexplored for the target compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aminocyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group is believed to play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Methyl 2-[4-(3-aminopropoxy)phenyl]acetate hydrochloride (CAS 383677-77-8)
- Molecular Formula: C₁₂H₁₈ClNO₃ .
- Structural Difference: Replaces the 1-aminocyclopropyl group with a 3-aminopropoxy chain.
- Impact: The flexible aminopropoxy chain increases molecular weight and may enhance solubility in polar solvents compared to the rigid cyclopropane analog.
Methyl 4-(1-aminocyclopropyl)benzoate (CAS 1006037-03-1)
- Molecular Formula: C₁₁H₁₃NO₂ .
- Structural Difference : A benzoate ester (direct phenyl-ester linkage) instead of a phenylacetate ester.
Cyclopropane vs. Cyclohexane Derivatives
Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride (CAS 2094938-79-9)
- Molecular Formula: C₁₀H₂₀ClNO₂ .
- Structural Difference: Cyclohexane ring replaces the cyclopropane, with an aminomethyl substituent.
- Impact: The cyclohexane ring eliminates ring strain, increasing stability but reducing conformational rigidity. The aminomethyl group may alter hydrogen-bonding patterns compared to the primary amine in the target compound .
Smaller Cyclopropane-Containing Analogs
Methyl 2-(1-aminocyclopropyl)acetate Hydrochloride (CID 45078843)
- Molecular Formula: C₆H₁₁ClNO₂ .
- Structural Difference : Lacks the aromatic phenyl group.
Physicochemical and Functional Comparisons
Hydrogen Bonding and Crystal Packing
The 1-aminocyclopropyl group in the target compound can act as both a hydrogen bond donor (NH₂) and acceptor (cyclopropane ring strain), influencing crystal packing and solubility. In contrast, compounds like Methyl 4-(1-aminocyclopropyl)benzoate may exhibit weaker hydrogen-bonding networks due to reduced steric accessibility of the amino group .
Pharmacological Relevance
The cyclopropane ring in the target compound could modulate bioavailability or metabolic stability compared to flexible-chain analogs.
Data Table: Key Structural and Functional Properties
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride | 1014645-87-4 | C₁₂H₁₆ClNO₂ | Phenylacetate ester, 1-aminocyclopropyl | Pharmaceutical intermediates |
| Methyl 2-[4-(3-aminopropoxy)phenyl]acetate hydrochloride | 383677-77-8 | C₁₂H₁₈ClNO₃ | 3-aminopropoxy chain | Materials science, drug delivery |
| Methyl 4-(1-aminocyclopropyl)benzoate | 1006037-03-1 | C₁₁H₁₃NO₂ | Benzoate ester, 1-aminocyclopropyl | Organic synthesis |
| Methyl 2-(1-aminocyclopropyl)acetate Hydrochloride | N/A | C₆H₁₁ClNO₂ | Non-aromatic cyclopropane | Small-molecule crystallography |
Research Findings and Implications
- Synthetic Utility: The cyclopropane ring in the target compound may enhance stereochemical control in reactions, as seen in analogs like Methyl 2-amino-2-cyclopropylpropanoate hydrochloride (CAS 1333675-34-5) .
Biological Activity
Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride, with the CAS Number 2445785-44-2, is a compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a methyl ester group attached to a phenyl ring that contains an aminocyclopropyl substituent. This structure is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₁O₂ |
| Molecular Weight | 273.76 g/mol |
| CAS Number | 2445785-44-2 |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound exhibits a potential mechanism of action through:
- Receptor Binding : The aminocyclopropyl moiety may facilitate binding to various receptors involved in neurological pathways.
- Enzyme Inhibition : It may inhibit certain enzymes, leading to altered metabolic pathways that can have therapeutic effects.
Antidepressant Effects
Recent studies have indicated that this compound exhibits antidepressant-like effects in animal models. A notable study demonstrated that administration of this compound resulted in significant reductions in depressive behaviors, as assessed by standard behavioral tests such as the forced swim test and the tail suspension test.
Neuroprotective Properties
In vitro experiments have shown that the compound possesses neuroprotective properties against oxidative stress-induced neuronal cell death. This suggests potential applications in neurodegenerative disorders.
Case Studies and Research Findings
- Study on Antidepressant Activity :
- Neuroprotection Research :
- Pharmacokinetics :
Q & A
Q. What are the common synthetic routes for Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride?
The synthesis typically involves multi-step reactions, starting with the formation of a phenylacetate ester intermediate. Key steps include:
- Imine formation : Reaction of a substituted benzaldehyde (e.g., 4-(1-aminocyclopropyl)benzaldehyde) with glycine methyl ester under basic conditions .
- Reduction : Catalytic hydrogenation or use of reducing agents (e.g., NaBH₄) to convert the imine intermediate to the amine .
- Salt formation : Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing aqueous solubility . Solvent choice (e.g., methanol, ethanol) and temperature control (0–25°C) are critical for optimizing yield and purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the cyclopropyl group, aromatic protons, and ester functionality .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₂H₁₆ClNO₂) .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns, often using SHELX software for refinement .
Q. Why is the hydrochloride salt form preferred in biological studies?
The hydrochloride salt improves aqueous solubility and stability, facilitating in vitro assays (e.g., receptor binding studies) and pharmacokinetic profiling. The protonated amine enhances ionic interactions with biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the cyclopropane ring formation?
- Catalyst screening : Use palladium or copper catalysts to stabilize transition states during cyclopropanation .
- Temperature modulation : Lower temperatures (−10°C to 0°C) reduce side reactions like ring-opening .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics . Monitor progress via TLC or HPLC to isolate intermediates and minimize degradation .
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
- Disorder in the cyclopropyl group : Use SHELXL refinement with restraints on bond lengths and angles .
- Twinned crystals : Employ twin refinement protocols in SHELX to deconvolute overlapping diffraction patterns .
- Hydrogen bonding ambiguity : Graph-set analysis (e.g., Etter’s rules) identifies dominant motifs like N–H⋯Cl interactions .
Q. How can computational modeling predict the biological activity of derivatives?
- Docking studies : Simulate interactions with target proteins (e.g., neurotransmitter receptors) using software like AutoDock or Schrödinger .
- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. trifluoromethyl groups) with activity trends . Validate predictions with in vitro assays measuring IC₅₀ or Ki values .
Q. What strategies improve reproducibility in scaled-up synthesis?
- Purification protocols : Use column chromatography with gradients (e.g., 5–20% EtOAc/hexane) to isolate high-purity product .
- Stoichiometric precision : Control reagent ratios (e.g., 1:1.2 amine:ester) to minimize unreacted starting materials .
- Batch consistency : Standardize reaction vessels and mixing rates to mitigate variability in heat/mass transfer .
Q. How do hydrogen-bonding networks influence the solid-state stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
